5-Norbornene-2-acetic acid succinimidyl ester
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Overview
Description
5-Norbornene-2-acetic acid succinimidyl ester is a chemical compound that plays a key role in biological imaging . The ester group of this compound reacts with compounds containing amine .
Synthesis Analysis
The succinimidyl ester group of this compound will react with amine-containing compounds such as lysine residues on proteins/peptides . Norbornene has been shown to react with 1; 2; 4; 5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction which is a bioorthogonal reaction demonstrated to be useful in biological imaging applications .Molecular Structure Analysis
The empirical formula of this compound is C13H15NO4 . It has a molecular weight of 249.26 . The elemental analysis shows that it contains Carbon (62.64%), Hydrogen (6.07%), Nitrogen (5.62%), and Oxygen (25.67%) .Chemical Reactions Analysis
The succinimidyl ester group of this compound reacts with amine-containing compounds such as lysine residues on proteins/peptides . Norbornene has been shown to react with 1; 2; 4; 5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction .Physical and Chemical Properties Analysis
This compound is a solid compound . Its melting point is between 115-120 °C .Scientific Research Applications
Ring-Opened Homopolymers and Multiblock ROMP Copolymers : 5-Norbornene derivatives, including 5-norbornene-2-acetic acid succinimidyl ester, have been used to prepare homopolymers and multiblock copolymers via ring-opening metathesis polymerization (ROMP). These polymers exhibit narrow molecular weight distributions and their molecular weights are dependent on the number of monomers added. This indicates the potential for creating polymers with tailored properties for specific applications (Nomura & Schrock, 1996).
Amino Acid-Functionalized Norbornene Diester Monomers : Research has shown that amino acid-derived norbornene diester derivatives, including those related to this compound, can be polymerized using the Grubbs catalyst. The resulting polymers have high molecular weights and good yields, indicating the utility of these materials in creating biologically relevant polymers (Sutthasupa et al., 2007).
Reactivity in Metal-Catalyzed Polymerization : The reactivity of norbornene derivatives, such as this compound, in metal-catalyzed addition polymerization processes has been studied. These derivatives exhibit similar rates of reaction, which is significant for understanding and optimizing catalytic processes in polymer synthesis (Kang & Sen, 2004).
Preparation of Sugar-Coated Polymers : 5-Norbornene derivatives are used in the preparation of sugar-coated polymers, suggesting applications in biomaterials and drug delivery systems. These polymers can be designed with specific molecular weights and properties, making them useful in various biomedical applications (Nomura & Schrock, 1996).
Synthesis of Multifunctional Polymers : Research has explored the synthesis of exo-5-norbornene-2-carboxylic acid pentafluorophenyl ester, closely related to this compound, for the creation of soluble polymeric active esters. These polymers have potential applications in preparing multifunctional materials, highlighting the versatility of norbornene derivatives in polymer science (Vogel & Théato, 2007).
Mechanism of Action
Target of Action
The primary target of 5-Norbornene-2-acetic acid succinimidyl ester are amine-containing compounds , such as lysine residues on proteins/peptides . The succinimidyl ester group of the compound is designed to react with these targets.
Mode of Action
The succinimidyl ester group in the compound reacts with amine-containing compounds, specifically the lysine residues on proteins/peptides . This reaction forms a covalent bond, leading to a change in the structure of the target protein or peptide.
Biochemical Pathways
The compound is involved in bioorthogonal reactions , specifically the inverse electron demand Diels-Alder cycloaddition reaction . Norbornene, a part of the compound, has been shown to react with 1,2,4,5-tetrazines in this type of reaction. This reaction is bioorthogonal, meaning it can occur inside living organisms without interfering with native biochemical processes.
Result of Action
The result of the compound’s action is the formation of a covalent bond with amine-containing compounds, leading to a change in the structure of the target protein or peptide . This can be useful in biological imaging applications, where the compound can be used to label proteins or peptides with a fluorescent dye or other marker for visualization .
Future Directions
The succinimidyl ester group of 5-Norbornene-2-acetic acid succinimidyl ester has been shown to react with 1; 2; 4; 5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction . This reaction is a bioorthogonal reaction demonstrated to be useful in biological imaging applications . Therefore, the future directions of this compound could be in the development of new techniques and applications in biological imaging.
Biochemical Analysis
Biochemical Properties
The succinimidyl ester group of 5-Norbornene-2-acetic acid succinimidyl ester can react with amine-containing compounds such as lysine residues on proteins/peptides . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules.
Molecular Mechanism
This compound has been shown to react with 1,2,4,5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction . This bioorthogonal reaction has been demonstrated to be useful in biological imaging applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-bicyclo[2.2.1]hept-5-enyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-11-3-4-12(16)14(11)18-13(17)7-10-6-8-1-2-9(10)5-8/h1-2,8-10H,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGNOQQTUYLDKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2CC3CC2C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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